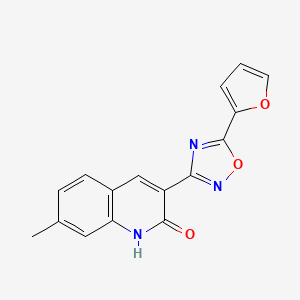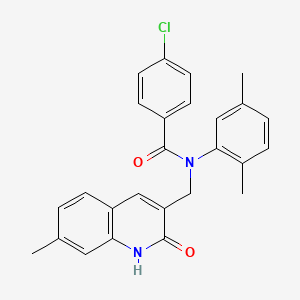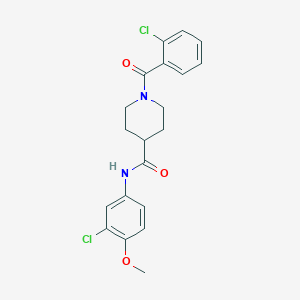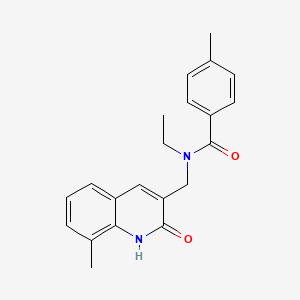
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a heterocyclic compound that integrates multiple functional groups, including a furan ring, an oxadiazole ring, and a quinoline moiety
作用机制
Target of Action
Furan derivatives have been found to have a wide range of biological activities . They are known to interact with multiple receptors, which can be beneficial in developing new therapeutic agents .
Mode of Action
For instance, they can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can be used as a strategy to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.
Coupling with Quinoline: The final step involves coupling the furan-oxadiazole intermediate with a quinoline derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into an amine derivative.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cells by interacting with specific molecular targets .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
相似化合物的比较
Similar Compounds
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-quinolin-2-ol: Lacks the methyl group at the 7-position, which may affect its biological activity.
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-chloroquinolin-2-ol: The chlorine substituent can enhance its antimicrobial properties.
Uniqueness
The presence of the methyl group at the 7-position in 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is unique and contributes to its distinct biological activities. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(22-19-14)13-3-2-6-21-13/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWDVPQTVCWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B7703552.png)
![N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide](/img/structure/B7703577.png)


![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7703592.png)
![N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7703610.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
![2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N,N-diethylacetamide](/img/structure/B7703634.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7703639.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide](/img/structure/B7703642.png)

![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide](/img/structure/B7703655.png)
